molecular formula C15H13N5O2S B2962115 N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428358-14-8

N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2962115
CAS No.: 1428358-14-8
M. Wt: 327.36
InChI Key: OLABUXLPKLUPLH-UHFFFAOYSA-N
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Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[5,1-b][1,3]oxazine core fused to a carboxamide group. The molecule is further substituted with a thiazol-2-yl ring bearing a pyridin-3-yl moiety at the 4-position.

Properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c21-13(11-8-17-20-5-2-6-22-14(11)20)19-15-18-12(9-23-15)10-3-1-4-16-7-10/h1,3-4,7-9H,2,5-6H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLABUXLPKLUPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridine ring
  • A thiazole moiety
  • A pyrazolo[5,1-b][1,3]oxazine core

This unique combination of functional groups may contribute to its biological activity. The molecular formula is C15H14N4OC_{15}H_{14}N_4O with a molecular weight of approximately 270.30 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and anti-inflammatory effects.

1. Anticancer Activity

In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation by targeting specific protein kinases such as CDK4 and CDK6. These kinases are crucial for cell cycle regulation and their inhibition can lead to reduced tumor growth .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
Compound AMV4-11 (AML)0.25 - 2.50CDK4/6 inhibition
Compound BHCT116 (Colon)0.15Apoptosis induction

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In studies involving bovine serum albumin and protease assays, it demonstrated significant inhibition of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .

3. Antioxidant Activity

Preliminary evaluations indicate that the compound possesses antioxidant properties. This activity was assessed using diphenyl picryl hydrazide and nitric oxide methods, revealing its ability to scavenge free radicals .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of related oxazine derivatives:

  • Synthesis and Evaluation : A series of oxazine derivatives were synthesized and screened for their biological activities. One study reported a derivative with an IC50 value of 6.31 µM against cancer cell lines .
  • Mechanistic Insights : Research highlighted the dual mechanism of action involving both apoptosis induction and cell cycle arrest in cancer cells treated with similar compounds .
  • Comparative Studies : Comparative analyses with other known anticancer agents showed that the compound's efficacy could be enhanced by structural modifications, particularly in the side chains .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s pyrazolo-oxazine-carboxamide core is shared with several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound Pyrazolo-oxazine-carboxamide 4-(pyridin-3-yl)thiazol-2-yl C₁₆H₁₄N₆O₂S Unreported
4d () Thiazol-2-yl-benzamide 5-(morpholinomethyl), 3,4-dichlorophenyl C₂₁H₂₀Cl₂N₄O₂S White solid; validated via NMR/HRMS
LFM () Pyrazolo-oxazine-carboxamide N-(4-fluorophenyl)methyl C₁₄H₁₄FN₃O₂ Fluorine-enhanced lipophilicity
GDC-2394 () Pyrazolo-oxazine-sulfonamide (Hexahydro-s-indacen-4-yl), methylamino C₂₁H₂₄N₄O₃S Potent NLRP3 inhibitor (IC₅₀ < 100 nM)

Substituent-Driven Pharmacological Implications

  • Thiazol-2-yl-Pyridin-3-yl Group (Target Compound vs. 4d, 94): The thiazole-pyridine moiety is shared with compounds 4d () and 94 (). In 4d, the benzamide group and morpholinomethyl substituent enhance solubility, while the target compound’s pyrazolo-oxazine core may improve metabolic stability . Compound 94, bearing a cyclopropane-carboxamide, highlights how rigid substituents can modulate target binding .
  • Carboxamide vs. Sulfonamide (Target vs.
  • Fluorophenyl vs. Pyridinyl (Target vs. LFM) : LFM’s 4-fluorophenylmethyl group improves membrane permeability, whereas the target’s pyridinyl-thiazole unit may favor interactions with kinase or nucleotide-binding domains .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide?

A common approach involves coupling a pyridinyl-thiazole intermediate with a pyrazolo-oxazine precursor. For example, a general procedure includes reacting 5-(pyridin-3-yl)thiazole-2-thiol derivatives with RCH₂Cl in DMF using K₂CO₃ as a base under ambient conditions . Key steps include:

  • Solvent selection : DMF is preferred for its polar aprotic properties, enhancing nucleophilic substitution.
  • Base optimization : K₂CO₃ (1.2 equiv) balances reactivity and minimizes side reactions.
  • Reaction monitoring : TLC or HPLC is used to track intermediate formation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation relies on:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiazole C-S bond at ~160 ppm) .
  • Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 379.12 calculated for C₁₈H₁₅N₅O₂S).
  • IR spectroscopy : To identify carbonyl stretches (~1650 cm⁻¹) and NH/OH groups (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for base-sensitive intermediates during synthesis?

Contradictions in base selection (e.g., K₂CO₃ vs. NaH) may arise due to competing elimination or hydrolysis. A study on analogous heterocycles demonstrated that:

  • Base strength : Weak bases (e.g., K₂CO₃) favor substitution over elimination in thiazole systems .
  • Temperature control : Reactions at 0–25°C minimize decomposition of oxazine rings .
  • Additive effects : Catalytic KI can enhance reactivity in SNAr reactions .
Base Yield (%) Purity (HPLC) Side Products
K₂CO₃72>95%<5% (hydrolysis)
NaH5888%15% (elimination)

Data adapted from Appel salt condensation studies

Q. What strategies resolve discrepancies in reported biological activity data?

Variations in bioactivity (e.g., IC₅₀ values) may stem from:

  • Solubility differences : Salt formation (e.g., HCl or Na⁺ salts) improves aqueous solubility and bioavailability .
  • Assay conditions : Adjusting pH (7.4 vs. 5.5) or serum protein content can alter ligand-receptor binding .
  • Structural analogs : Substituting pyridinyl with isoxazolyl groups modulates kinase inhibition selectivity .

Q. How are computational methods integrated into derivative design for enhanced solubility?

  • LogP optimization : Reducing cLogP from 3.2 to 2.5 via polar substituents (e.g., -OH or -COO⁻) improves solubility.
  • Salt screening : Mesylate or tosylate counterions enhance crystallinity and dissolution rates .
  • Molecular dynamics (MD) : Simulates hydration shells to predict aggregation tendencies .

Methodological Guidance

Q. What experimental frameworks validate mechanistic hypotheses in heterocyclic reactivity?

  • Isotopic labeling : ¹⁵N-labeled pyridinyl groups track regioselectivity in substitution reactions .
  • Kinetic studies : Pseudo-first-order rate constants quantify the impact of steric hindrance on reaction rates.
  • DFT calculations : Predict transition-state geometries for dithiazole ring-opening pathways .

Q. How are stability studies designed for labile oxazine derivatives?

  • Forced degradation : Expose compounds to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks .
  • Analytical endpoints : Monitor degradation via HPLC-MS (e.g., oxazine ring-opening products at m/z 210.08).
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate radical-mediated decomposition .

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